(D-Trp8)-g2-MSH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (D-Trp8)-g2-MSH involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine). The peptide chain is elongated by repeated cycles of deprotection and coupling .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis to ensure purity and identity .

Analyse Des Réactions Chimiques

Types of Reactions

(D-Trp8)-g2-MSH primarily undergoes peptide bond formation during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its methionine and tryptophan residues .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can oxidize methionine residues to methionine sulfoxide.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds in peptides.

Substitution: Amino acid residues can be substituted during synthesis using protected amino acid derivatives.

Major Products

The major product of these reactions is the fully synthesized and purified this compound peptide. Oxidation and reduction reactions may yield modified peptides with altered methionine or cysteine residues .

Applications De Recherche Scientifique

Chemistry

In chemistry, (D-Trp8)-g2-MSH is used as a model compound to study peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methods and optimizing existing protocols .

Biology

In biological research, this compound is utilized to investigate the role of melanocortin receptors in various physiological processes. It is particularly valuable in studying the anti-inflammatory effects mediated by MC3R .

Medicine

Medically, this compound has potential therapeutic applications in treating inflammatory diseases. Its ability to modulate immune responses makes it a candidate for developing new anti-inflammatory drugs .

Industry

In the pharmaceutical industry, this compound is used in drug development and testing. It helps in screening for new compounds that can interact with melanocortin receptors and evaluating their efficacy and safety .

Mécanisme D'action

(D-Trp8)-g2-MSH exerts its effects by binding to and activating the melanocortin receptor 3 (MC3R). This activation leads to the accumulation of cyclic adenosine monophosphate (cAMP) within cells, which in turn triggers a cascade of intracellular signaling pathways. These pathways include the inhibition of pro-inflammatory cytokine production and the induction of anti-inflammatory proteins such as heme-oxygenase 1 (HO-1) . The compound’s dual mechanism of action involves both cytokine/chemokine inhibition and the induction of anti-inflammatory proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

(D-Trp8)-gamma-MSH: Another analog of gamma-MSH with similar receptor selectivity.

(L-Trp8)-gamma-MSH: A variant with L-tryptophan instead of D-tryptophan at the eighth position.

(D-Trp8)-SRIF: A somatostatin analog with D-tryptophan at the eighth position

Uniqueness

(D-Trp8)-g2-MSH is unique due to its high selectivity for MC3R over other melanocortin receptors, such as MC4R and MC5R. This selectivity makes it particularly effective in modulating specific anti-inflammatory pathways without affecting other physiological processes mediated by different melanocortin receptors .

Propriétés

IUPAC Name |

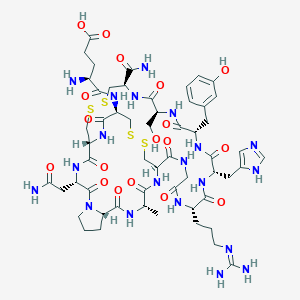

(3S)-3-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H99N21O16S/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82)/t49-,51-,52-,53-,54-,55-,56+,57-,58-,62-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWUQPQBOGLSIM-MDMVXOTPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H99N21O16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1570.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)